
カルシトニン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エルカトニンは、カルシウムとリンの代謝に関与するペプチドホルモンであるウナギカルシトニンの合成アナログです。 主に抗副甲状腺剤として使用され、骨吸収を阻害する能力が知られており、骨粗鬆症や高カルシウム血症などの治療に有効です .
2. 製法
合成経路と反応条件: エルカトニンは固液混合法を用いて合成されます。 このプロセスでは、Fmoc-Pro-CTCから始まるFomc/tBu法が適用されます . 合成には、ペプチドの安定性と活性を確保するために、反応条件を厳密に制御する必要があります。
工業生産方法: エルカトニンの工業生産には、大規模ペプチド合成技術が用いられます。 このプロセスには、自動ペプチド合成装置の使用、高速液体クロマトグラフィーによる精製、凍結乾燥による最終製品の取得が含まれます .
科学的研究の応用
Elcatonin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in calcium and phosphorus metabolism and its effects on bone resorption.
Medicine: Used in the treatment of osteoporosis, hypercalcemia, and other bone-related disorders.
作用機序
エルカトニンは、破骨細胞上のカルシトニン受容体に結合してその活性を阻害し、骨吸収を抑制することで作用を発揮します . これにより血中カルシウム値が低下し、骨粗鬆症や高カルシウム血症などの症状の管理に役立ちます。 分子標的はカルシトニン受容体であり、関連する経路はカルシウムとリンの代謝に関連しています .
類似の化合物:
サーモンカルシトニン: カルシトニンの別の合成アナログで、同様の治療目的で使用されます。
ヒトカルシトニン: ヒトに自然に存在するカルシトニンで、同様の生物活性を持っています。
副甲状腺ホルモン (1-34): 骨に対してアナボリック作用を示すペプチドホルモンで、骨粗鬆症の治療に使用されます.
比較: エルカトニンは、ウナギカルシトニン由来であり、その安定性と活性を高める特異的な修飾が施されている点が特徴です。 サーモンカルシトニンやヒトカルシトニンと比較して、エルカトニンは半減期が長く、骨吸収の阻害作用が強いことが特徴です . 副甲状腺ホルモン (1-34) は、骨吸収の阻害ではなく、骨形成を促進するアナボリック作用で異なります .
生化学分析
Biochemical Properties
Carbocalcitonin interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the calcitonin receptor, a G protein-coupled receptor, leading to the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels . This interaction plays a vital role in the regulation of calcium homeostasis .
Cellular Effects
Carbocalcitonin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in osteoclasts, carbocalcitonin inhibits the resorption of bone, thereby playing a crucial role in maintaining bone health .
Molecular Mechanism
At the molecular level, carbocalcitonin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the calcitonin receptor on the cell surface, triggering a cascade of intracellular events that ultimately lead to the observed physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of carbocalcitonin can change over time. Studies have shown that it remains stable under physiological conditions, and its effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of carbocalcitonin vary with different dosages in animal models. Lower doses are typically used to study its physiological effects, while higher doses can be used to investigate potential toxic or adverse effects .
Metabolic Pathways
Carbocalcitonin is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels. For instance, it is known to affect the metabolism of calcium and phosphate .
Transport and Distribution
Carbocalcitonin is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of carbocalcitonin can affect its activity or function. It is typically localized to the cell membrane, where it can interact with its receptor to exert its effects .
準備方法
Synthetic Routes and Reaction Conditions: Elcatonin is synthesized using a solid-liquid combination method. The process involves the application of the Fomc/tBu method, starting with Fmoc-Pro-CTC . The synthesis requires precise control of reaction conditions to ensure the stability and activity of the peptide.
Industrial Production Methods: Industrial production of elcatonin involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers, purification through high-performance liquid chromatography, and lyophilization to obtain the final product .
化学反応の分析
反応の種類: エルカトニンは、次のような様々な化学反応を起こします。
酸化: エルカトニンは酸化され、ジスルフィド結合を形成することがあります。
還元: 還元反応はジスルフィド結合を切断し、チオール基に変換することができます。
置換: エルカトニンは置換反応に関与することができ、特定のアミノ酸残基が他のアミノ酸残基と置換され、活性を変えることができます。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: ジチオトレイトールまたはその他の還元剤。
置換: 制御されたpHと温度条件下でのアミノ酸誘導体とカップリング試薬。
生成される主な生成物:
酸化: ジスルフィド結合したエルカトニンの形成。
還元: 遊離チオール基を持つ還元エルカトニンの形成。
置換: アミノ酸配列が変更された修飾エルカトニン。
4. 科学研究への応用
エルカトニンは、幅広い科学研究への応用があります。
化学: ペプチド合成および修飾技術の研究のためのモデルペプチドとして使用されます。
生物学: カルシウムとリンの代謝における役割とその骨吸収への影響について調査されています。
類似化合物との比較
Salmon Calcitonin: Another synthetic analogue of calcitonin, used for similar therapeutic purposes.
Human Calcitonin: Naturally occurring calcitonin in humans, with similar biological activity.
Parathyroid Hormone (1-34): A peptide hormone with anabolic effects on bone, used in the treatment of osteoporosis.
Comparison: Elcatonin is unique due to its origin from eel calcitonin and its specific modifications that enhance its stability and activity. Compared to salmon calcitonin and human calcitonin, elcatonin has a longer half-life and greater potency in inhibiting bone resorption . Parathyroid hormone (1-34) differs in its anabolic effects, promoting bone formation rather than inhibiting resorption .
特性
CAS番号 |
60731-46-6 |
|---|---|
分子式 |
C148H244N42O47 |
分子量 |
3363.8 g/mol |
IUPAC名 |
4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[3-amino-6-(2-amino-2-oxoethyl)-15-(1-hydroxyethyl)-12-(hydroxymethyl)-9-(2-methylpropyl)-4,7,10,13,16,24-hexaoxo-1-oxa-5,8,11,14,17-pentazacyclotetracosane-18-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C148H244N42O47/c1-69(2)52-92(178-142(231)115(75(13)14)185-128(217)87-30-21-20-22-36-113(208)237-67-84(151)122(211)172-98(59-107(154)200)136(225)176-96(56-73(9)10)134(223)182-102(66-192)139(228)188-116(77(16)193)143(232)171-87)123(212)161-63-109(202)165-85(31-23-25-47-149)124(213)173-95(55-72(7)8)133(222)181-101(65-191)138(227)169-89(41-44-105(152)198)126(215)167-91(43-46-111(204)205)127(216)175-94(54-71(5)6)132(221)177-97(58-82-61-158-68-163-82)135(224)166-86(32-24-26-48-150)125(214)174-93(53-70(3)4)131(220)168-90(42-45-106(153)199)130(219)187-118(79(18)195)145(234)180-100(57-81-37-39-83(197)40-38-81)146(235)190-51-29-35-104(190)140(229)170-88(33-27-49-159-148(156)157)129(218)186-117(78(17)194)144(233)179-99(60-112(206)207)137(226)184-114(74(11)12)141(230)162-62-108(201)164-76(15)121(210)160-64-110(203)183-119(80(19)196)147(236)189-50-28-34-103(189)120(155)209/h37-40,61,68-80,84-104,114-119,191-197H,20-36,41-60,62-67,149-151H2,1-19H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,209)(H,158,163)(H,160,210)(H,161,212)(H,162,230)(H,164,201)(H,165,202)(H,166,224)(H,167,215)(H,168,220)(H,169,227)(H,170,229)(H,171,232)(H,172,211)(H,173,213)(H,174,214)(H,175,216)(H,176,225)(H,177,221)(H,178,231)(H,179,233)(H,180,234)(H,181,222)(H,182,223)(H,183,203)(H,184,226)(H,185,217)(H,186,218)(H,187,219)(H,188,228)(H,204,205)(H,206,207)(H4,156,157,159) |
InChIキー |
JYSJVJJVLNYRKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)OCC(C(=O)NC(C(=O)N1)CC(=O)N)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO |
| Elcatonin acetate, a synthetic eel calcitonin analog, positively influences bone mass density due to its inhibiting effect on osteoclast activity. It is mainly used for remitting or eliminating the pain caused by Osteoporosis. | |
沸点 |
N/A |
melting_point |
N/A |
配列 |
Cyclo(-Ser-Asn-Leu-Ser-Thr-Asu)-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2 |
ソース |
Synthetic |
同義語 |
Carbocalcitonin; Elcatonine; Elcatoninum; Elcatonina; HC-58; HC58; HC 58; LS-61711; LS61711; LS 61711 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


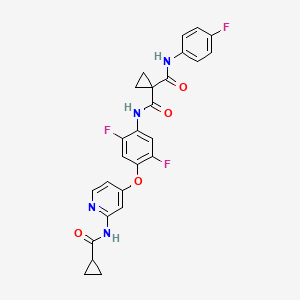
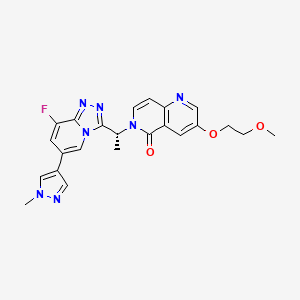
![N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B612289.png)
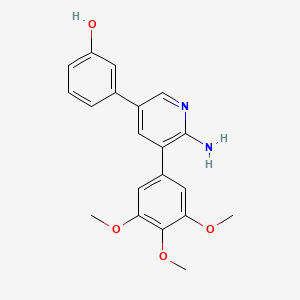
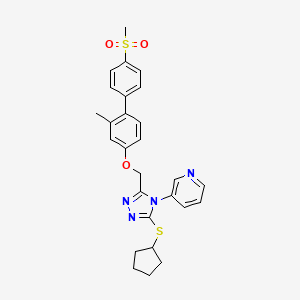
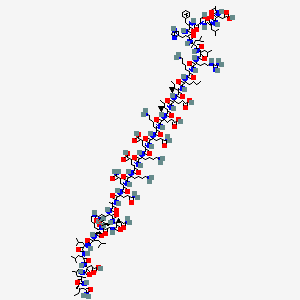
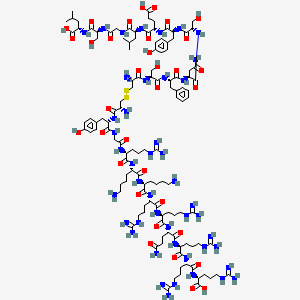
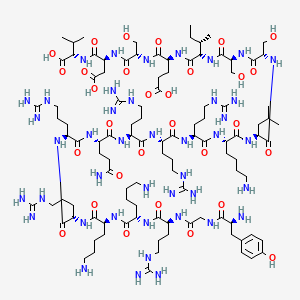
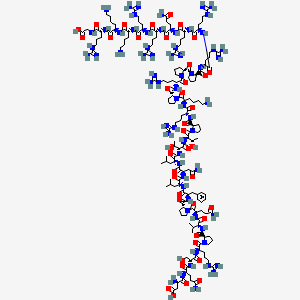
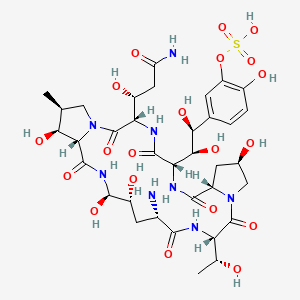
![6-[[5,32-Dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B612304.png)
